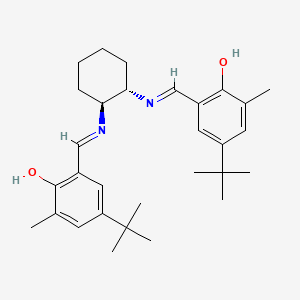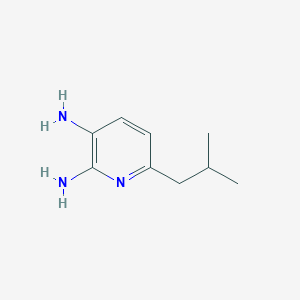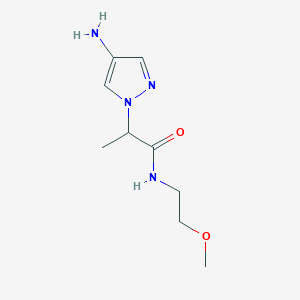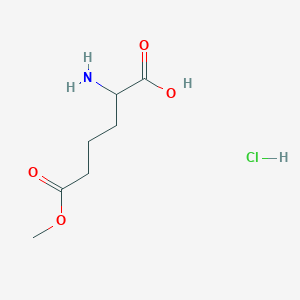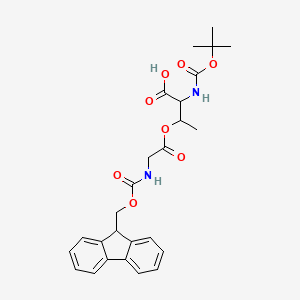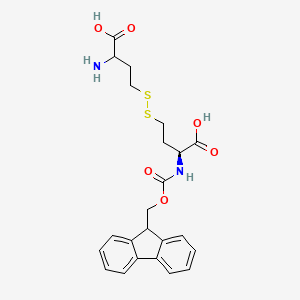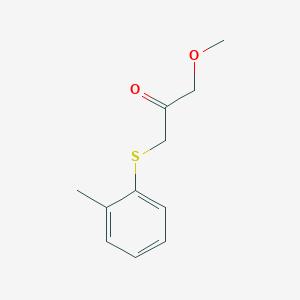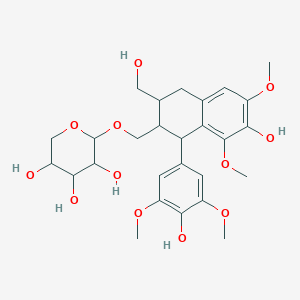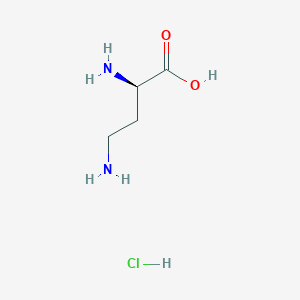
(R)-2,4-Diaminobutanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,4-Diaminobutanoic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of ®-2,4-Diaminobutanoic acid, which is an important intermediate in the synthesis of various bioactive compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,4-Diaminobutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as ®-2,4-Diaminobutanoic acid.
Hydrochloride Formation: The precursor is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of ®-2,4-Diaminobutanoic acid hydrochloride may involve large-scale synthesis using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
®-2,4-Diaminobutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
科学研究应用
®-2,4-Diaminobutanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein synthesis.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2,4-Diaminobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include:
Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Activation: The compound binds to a receptor, triggering a signaling cascade that leads to a physiological response.
相似化合物的比较
Similar Compounds
Lysine Hydrochloride: Another amino acid derivative with similar structural properties.
Ornithine Hydrochloride: An amino acid derivative used in similar applications.
Uniqueness
®-2,4-Diaminobutanoic acid hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its analogs. This uniqueness makes it a valuable compound in the development of chiral drugs and other bioactive molecules.
属性
分子式 |
C4H11ClN2O2 |
|---|---|
分子量 |
154.59 g/mol |
IUPAC 名称 |
(2R)-2,4-diaminobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m1./s1 |
InChI 键 |
BFPDKDOFOZVSLY-AENDTGMFSA-N |
手性 SMILES |
C(CN)[C@H](C(=O)O)N.Cl |
规范 SMILES |
C(CN)C(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13645012.png)
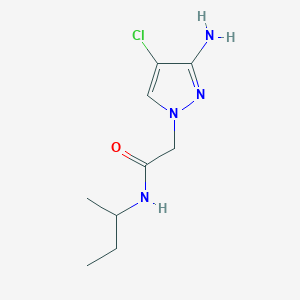
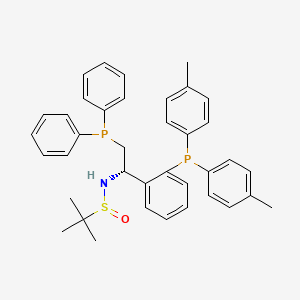
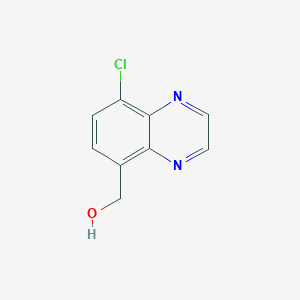
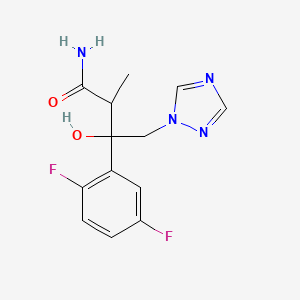
![6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B13645037.png)
